N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Description

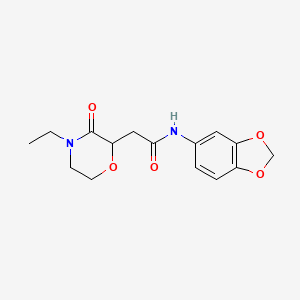

"N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide" is a synthetic acetamide derivative featuring two distinct structural motifs: a 1,3-benzodioxole moiety and a 4-ethyl-3-oxomorpholine ring. The benzodioxol group (a methylenedioxy-substituted benzene) is commonly associated with bioactivity in pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and receptor binding . The 3-oxomorpholine scaffold, characterized by a six-membered oxygen- and nitrogen-containing heterocycle, contributes to conformational rigidity and hydrogen-bonding interactions, which are critical for molecular recognition in drug design .

Properties

Molecular Formula |

C15H18N2O5 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |

InChI |

InChI=1S/C15H18N2O5/c1-2-17-5-6-20-13(15(17)19)8-14(18)16-10-3-4-11-12(7-10)22-9-21-11/h3-4,7,13H,2,5-6,8-9H2,1H3,(H,16,18) |

InChI Key |

YQTMGAMMIKDXOD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Structural Variations and Bioactivity: The target compound lacks bulky substituents (e.g., chromenyl or chlorobenzyl groups in ), which may enhance its membrane permeability compared to higher-molecular-weight analogs. The 4-ethyl group on the morpholinone ring likely improves metabolic stability relative to acetylated morpholin derivatives (e.g., ), where acetyl groups are prone to hydrolysis.

Synthetic Pathways: Morpholinone-containing acetamides (e.g., ) are typically synthesized via nucleophilic acyl substitution or Mitsunobu reactions, with purification by silica-gel chromatography. The target compound may follow analogous routes. Benzodioxol-substituted analogs (e.g., ) often employ coupling reactions (e.g., EDC/HOBt) to attach the acetamide moiety to the benzodioxol amine.

Biological Implications :

- Compounds with sulfonamide () or propenamide () linkages exhibit divergent applications—sulfonamides are common in enzyme inhibition, while propenamides are prioritized for safety in consumer products.

- The absence of halogen atoms in the target compound may reduce off-target toxicity compared to chlorinated derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.